molecular formula C7H9NO2S B13649397 Methyl 2-amino-2-(thiophen-3-YL)acetate

Methyl 2-amino-2-(thiophen-3-YL)acetate

Cat. No.: B13649397
M. Wt: 171.22 g/mol
InChI Key: DKCFQFABKSDUDD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(thiophen-3-YL)acetate is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(thiophen-3-YL)acetate typically involves the condensation of thiophene derivatives with amino acids or their esters. One common method involves the reaction of thiophene-3-carboxaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(thiophen-3-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 2-amino-2-(thiophen-3-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(thiophen-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can enhance its binding affinity to the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(thiophen-3-YL)acetate is unique due to the presence of both the amino and ester functional groups, which provide versatility in chemical reactions and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCFQFABKSDUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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